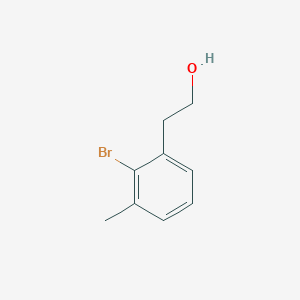2-(2-Bromo-3-methylphenyl)ethan-1-ol
CAS No.: 248920-15-2
Cat. No.: VC8259034
Molecular Formula: C9H11BrO
Molecular Weight: 215.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 248920-15-2 |
|---|---|
| Molecular Formula | C9H11BrO |
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | 2-(2-bromo-3-methylphenyl)ethanol |
| Standard InChI | InChI=1S/C9H11BrO/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4,11H,5-6H2,1H3 |
| Standard InChI Key | QRQATCDZCSIOKN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)CCO)Br |
| Canonical SMILES | CC1=C(C(=CC=C1)CCO)Br |
Introduction
Chemical Properties and Structural Analysis
Basic Chemical Data
Structural Features
The compound consists of a benzene ring with:
-
A bromine atom at position 2 (ortho to the ethanol side chain).
-
A methyl group at position 3 (meta to bromine).
-
A hydroxyl-bearing ethyl chain at position 1.
Comparative analysis with isomers (e.g., 2-(3-bromo-2-methylphenyl)ethanol ) reveals that substituent positioning significantly impacts polarity and reactivity. For example, the ortho-bromo substituent introduces steric hindrance, affecting reaction pathways in nucleophilic substitutions .
Synthesis and Industrial Production
Synthesis Routes
The primary synthesis method involves reduction of 2-bromo-3-methylbenzeneacetic acid methyl ester:
-
Starting Material: Benzeneacetic acid, 2-bromo-3-methyl-, methyl ester (CAS 248920-15-2) .
-
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH) reduces the ester to the primary alcohol .
Alternative routes include:
-
Grignard Reaction: Reaction of 2-bromo-3-methylbenzaldehyde with ethylene oxide .
-
Bromination: Direct bromination of 3-methylphenethyl alcohol using (N-bromosuccinimide) .
| Supplier | Purity | Price (1g) | Location |
|---|---|---|---|
| Alichem | 95% | $521.40 | China |
| Chemenu | 95% | $549.00 | China |
| Crysdot | 95+% | $581.00 | China |
Derivatives and Functionalization
Amino Derivatives
Amino-functionalized analogs are critical in medicinal chemistry:
These derivatives are synthesized via reductive amination or nucleophilic substitution .
Schiff Base Formation
The compound serves as a precursor for Schiff bases, such as (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol . These bases exhibit antimicrobial and catalytic properties .
Applications in Research
Organic Synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume